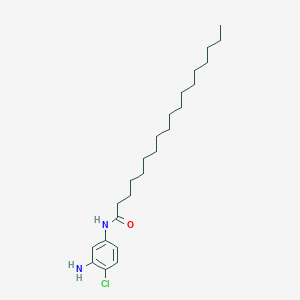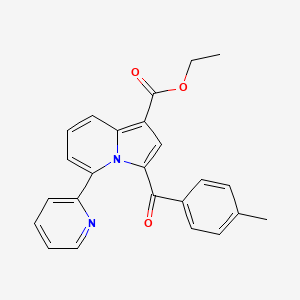
N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride: is a cationic lipid compound widely used in biochemical research. It is known for its role in forming liposomes and lipid nanoparticles, which are essential for the delivery of nucleic acids and other molecules into cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride typically involves the esterification of glycerol with palmitic acid, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents like chloroform or ethanol and may require specific temperature and pH conditions to optimize yield .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: : N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ester hydrolysis under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or hydroxides.
Ester Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Can yield various substituted ammonium compounds.
Ester Hydrolysis: Produces glycerol and palmitic acid.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride has a broad range of applications in scientific research:
Chemistry: Used in the synthesis of liposomes and lipid nanoparticles.
Biology: Facilitates the transfection of DNA, RNA, and other negatively charged molecules into eukaryotic cells.
Medicine: Employed in drug delivery systems, particularly for gene therapy and vaccine development.
Industry: Utilized in the formulation of personal care products like shampoos and conditioners to enhance product absorption and efficacy
Mecanismo De Acción
The compound exerts its effects primarily through its cationic nature, which allows it to interact with negatively charged molecules such as nucleic acids. This interaction facilitates the formation of liposomes and lipid nanoparticles, which can encapsulate and deliver these molecules into cells. The molecular targets include cell membranes, where the compound integrates to form stable delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N-Trimethyl-2,3-bis(oleoyloxy)propan-1-aminium chloride: Another cationic lipid used for similar applications but with oleic acid instead of palmitic acid.
1,2-Dioleoyl-3-trimethylammoniumpropane: Known for its use in liposome formation and transfection applications
Uniqueness: : N,N,N-Trimethyl-2,3-bis(palmitoyloxy)propan-1-aminium chloride is unique due to its specific fatty acid composition (palmitic acid), which can influence the stability and efficiency of the liposomes and lipid nanoparticles it forms. This makes it particularly suitable for certain applications where stability is crucial .
Propiedades
Fórmula molecular |
C38H76ClNO4 |
|---|---|
Peso molecular |
646.5 g/mol |
Nombre IUPAC |
2,3-di(hexadecanoyloxy)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C38H76NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-37(40)42-35-36(34-39(3,4)5)43-38(41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h36H,6-35H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
KYARZEFZZOGPGS-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)

![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)






![N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11938316.png)
![N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B11938322.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)
![N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide](/img/structure/B11938349.png)
